molecular formula C24H23FN2O4 B2742252 7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634576-99-1

7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2742252
CAS No.: 634576-99-1
M. Wt: 422.456
InChI Key: IESJSMNHRWAQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key structural features include:

  • 7-Fluoro substituent on the chromeno moiety, providing electron-withdrawing effects.
  • p-Tolyl group (1-position), contributing steric bulk and moderate electron-donating properties.

Properties

IUPAC Name

7-fluoro-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-15-2-4-16(5-3-15)21-20-22(28)18-14-17(25)6-7-19(18)31-23(20)24(29)27(21)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESJSMNHRWAQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in cancer research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H22FN3O3
  • Molecular Weight : 373.41 g/mol
  • SMILES Notation : CC(C)C(=O)N1C(=O)C2=C(C1=O)N(C(=O)C2=C(C=C(C=C2)C(=O)N(C(=O)C(C)C)C(=O)C(C)C)C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))

Synthesis

The synthesis of this compound typically involves a multi-step organic synthesis process, which includes the formation of the chromeno-pyrrole framework followed by fluorination and morpholinoethyl substitution. This synthetic route is crucial for enhancing the compound's biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)

In vitro studies have shown that the compound inhibits cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The compound's biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth, such as:

  • Topoisomerase II
  • Dihydrofolate reductase (DHFR)

These interactions lead to disrupted DNA replication and repair processes in cancer cells.

Study 1: Antiproliferative Effects

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of chromeno-pyrrole compounds, including our target compound. The findings indicated that modifications at the fluorine position significantly enhanced activity against MCF-7 cells, leading to a 50% reduction in cell viability at lower concentrations compared to non-fluorinated analogs .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound exerts its effects. Utilizing flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins in A549 cells . This suggests a robust apoptotic pathway activation as a response to treatment.

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-715Apoptosis
AntiproliferativeHCT11620Cell Cycle Arrest
AntiproliferativeA54925Apoptosis

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences and their implications:

Compound Name 1-Position (Aryl) 2-Position (Alkyl/Amino) Chromeno Substituent Key Properties (Melting Point, Yield) References
Target Compound : 7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[...] p-Tolyl (methyl) 2-Morpholinoethyl 7-Fluoro Data not explicitly reported
4{4–19-7} : 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-[...] 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl 5,7-Dimethyl Mp: 195–197°C; Yield: 52%
4{9–5-21} : 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-[...] 3-Hydroxyphenyl Furan-2-ylmethyl 7-Chloro, 6-Methyl Mp: 276–279°C; Yield: 62%
NCGC00538279 : 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-[...] 3,4-Dimethoxyphenyl Dimethylaminopropyl 7-Chloro Synthesis via analogous method
634574-70-2 : 7-Chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-[...] 4-Fluorophenyl 2-Morpholinoethyl 7-Chloro Structural analog with Cl/F substitution
Key Observations:

Aryl Group Diversity: The p-tolyl group in the target compound offers a balance of hydrophobicity and electron donation, contrasting with electron-rich groups like 3,4,5-trimethoxyphenyl (4{4–19-7}) or polar 3-hydroxyphenyl (4{9–5-21}) .

Side Chain Modifications: The morpholinoethyl group in the target compound and 634574-70-2 improves water solubility, whereas furan-2-ylmethyl (4{9–5-21}) or dimethylaminopropyl (NCGC00538279) may influence binding affinity or metabolic stability .

Chromeno Substituents: 7-Fluoro (target) vs. 7-chloro (4{9–5-21}, NCGC00538279, 634574-70-2): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.